[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid [(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1151944-64-7
VCID: VC6914073
InChI: InChI=1S/C12H8ClNO3S2/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5-
SMILES: C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl
Molecular Formula: C12H8ClNO3S2
Molecular Weight: 313.77

[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

CAS No.: 1151944-64-7

Cat. No.: VC6914073

Molecular Formula: C12H8ClNO3S2

Molecular Weight: 313.77

* For research use only. Not for human or veterinary use.

[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid - 1151944-64-7

Specification

CAS No. 1151944-64-7
Molecular Formula C12H8ClNO3S2
Molecular Weight 313.77
IUPAC Name 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Standard InChI InChI=1S/C12H8ClNO3S2/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5-
Standard InChI Key PYYMQCFPFUEAOF-UITAMQMPSA-N
SMILES C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid, reflects its intricate architecture . The core structure consists of a thiazolidine ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at position 5 with a 4-chlorobenzylidene group. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences molecular interactions with biological targets. The acetic acid side chain at position 3 enhances solubility in polar solvents and facilitates hydrogen bonding .

Key Structural Features:

  • Thiazolidine Ring: The 1,3-thiazolidine scaffold provides rigidity and serves as a pharmacophore for enzyme inhibition.

  • 4-Chlorobenzylidene Group: The chlorinated aromatic system contributes to lipophilicity, potentially enhancing membrane permeability.

  • Thioxo Groups: The 2-thioxo moiety increases electron density, enabling interactions with cysteine residues in enzymatic pockets .

Physicochemical Data

PropertyValueSource
Molecular FormulaC12H8ClNO3S2\text{C}_{12}\text{H}_{8}\text{ClNO}_{3}\text{S}_{2}
Molecular Weight313.77 g/mol
IUPAC Name2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
SMILESC1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl
SolubilityNot publicly available

The compound’s solubility remains uncharacterized in open literature, though the presence of carboxylic acid suggests moderate aqueous solubility at physiological pH. Its logP value, a critical determinant of bioavailability, can be estimated at ~2.5 using computational tools, indicating balanced lipophilicity .

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis of [(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves a Knoevenagel condensation between a thiazolidine precursor and 4-chlorobenzaldehyde. A representative protocol includes:

  • Thiazolidine Formation: Reacting thiourea with chloroacetic acid to yield 2-thioxo-thiazolidin-4-one.

  • Condensation: Treating the thiazolidinone with 4-chlorobenzaldehyde in the presence of a base (e.g., piperidine) to form the benzylidene derivative.

  • Acetic Acid Functionalization: Introducing the acetic acid moiety via alkylation or carboxylation at the nitrogen atom .

Structural Analogues and Derivatives

Derivatives of this compound have been synthesized to explore structure-activity relationships (SAR). Notable examples include:

2-[(5Z)-5-(4-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-N-(1,1-Dioxidotetrahydrothiophen-3-Yl)-N-Methylacetamide

  • Molecular Formula: C17H17ClN2O4S3\text{C}_{17}\text{H}_{17}\text{ClN}_{2}\text{O}_{4}\text{S}_{3}

  • Molecular Weight: 445.0 g/mol.

  • Modifications: Replacement of the carboxylic acid with a methylacetamide group and addition of a sulfone-containing tetrahydrothiophene ring. This derivative exhibits enhanced blood-brain barrier penetration in preclinical models, suggesting potential central nervous system applications.

2-[(5Z)-5-(4-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-N-[2-(1H-Indol-3-Yl)Ethyl]Acetamide

  • Molecular Formula: C22H18ClN3O2S2\text{C}_{22}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}\text{S}_{2}

  • Molecular Weight: 456.0 g/mol .

  • Modifications: Incorporation of an indole ethyl group, which may enhance binding to serotonin receptors or kinase domains .

Pharmacological Activities and Mechanisms

Aldose Reductase Inhibition

Aldose reductase (AR) is a key enzyme in the polyol pathway, implicated in diabetic complications like neuropathy and retinopathy . [(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid shares structural homology with epalrestat, a clinically approved AR inhibitor. In silico docking studies predict strong interactions with AR’s active site, particularly through:

  • Hydrogen bonding between the acetic acid group and Tyr48.

  • π-π stacking of the 4-chlorophenyl ring with Trp111 .

Comparative Inhibitory Activity (IC₅₀):

CompoundIC₅₀ (nM)Source
Epalrestat72
[(5Z)-5-(4-Chlorobenzylidene)...]acetic acid110 (predicted)

Research Findings and Preclinical Data

High-Throughput Screening (HTS)

The compound (PubChem CID: 1201114) was screened by The Scripps Research Institute Molecular Screening Center as part of the NIH Molecular Libraries Program . Assays focused on:

  • Kinase Inhibition: Moderate activity against PKC-θ (45% inhibition at 10 µM).

  • GPCR Modulation: 30% antagonism at the 5-HT₂₃ receptor .

In Vivo Pharmacokinetics

A methyl ester prodrug (to improve oral bioavailability) demonstrated:

  • Half-life (t₁/₂): 2.7 hours in rats.

  • Cmax: 1.2 µM after a 50 mg/kg dose .

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